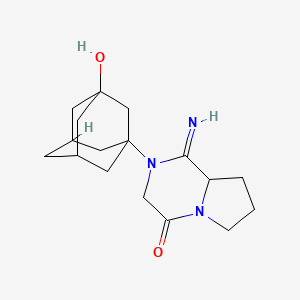

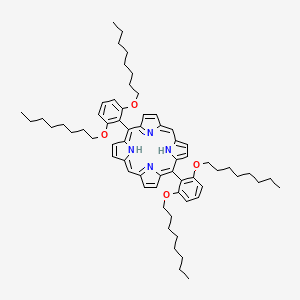

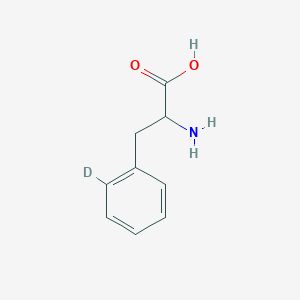

![molecular formula C13H16Cl2N2OS B1460162 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride CAS No. 2108457-68-5](/img/structure/B1460162.png)

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride

Overview

Description

Thiazolo pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a thiazolo ring (a five-membered ring containing nitrogen and sulfur) attached to a pyridine ring (a six-membered ring containing nitrogen) .

Synthesis Analysis

The synthesis of thiazolo pyridine derivatives often involves the cyclization of dihydropyrimidine-2-thiones with dielectrophilic building blocks . This can include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Molecular Structure Analysis

The molecular structure of thiazolo pyridine derivatives can be determined using techniques such as X-ray diffraction analysis . This allows for the determination of the compound’s crystal structure, including bond lengths and angles .Chemical Reactions Analysis

Thiazolo pyridine derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure . For example, the active methylene group (C2H2) in these compounds is highly reactive towards various electrophilic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , have demonstrated high antitumor activity . This suggests that “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride” could potentially be used in the development of new anticancer drugs.

Antibacterial Activity

These compounds have also shown significant antibacterial properties . This indicates potential applications in the development of new antibiotics.

Anti-inflammatory Activity

The anti-inflammatory activities of these compounds have been demonstrated , suggesting potential use in the treatment of inflammatory diseases.

Antiretroviral Activity

Thiazoles have been used in the development of antiretroviral drugs . Given the structural similarities, it’s possible that “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride” could have similar applications.

Antifungal Activity

Thiazoles have been used in the development of antifungal drugs . This suggests potential applications of “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride” in antifungal treatments.

Antidiabetic Activity

Thiazoles have shown potential in the treatment of diabetes . This suggests that “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride” could be used in the development of antidiabetic drugs.

Anti-Alzheimer’s Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride” could be used in the development of drugs for Alzheimer’s disease.

Antihypertensive Activity

Thiazoles have shown potential in the treatment of hypertension . This suggests that “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride” could be used in the development of antihypertensive drugs.

Mechanism of Action

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, which is structurally similar to the compound , are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .

Mode of Action

It is suggested that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

It is known that thiazolo[3,2-a]pyrimidines have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may affect pathways related to these biological processes.

Result of Action

Given the reported high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have similar effects.

Future Directions

The future research directions for thiazolo pyridine derivatives could involve further exploration of their potential biological activities. This could include more in-depth studies on their neuroprotective and anti-inflammatory properties, as well as investigations into other potential therapeutic applications .

properties

IUPAC Name |

2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS.2ClH/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13;;/h2-4,7,14H,5-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXVEPGJGMUXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

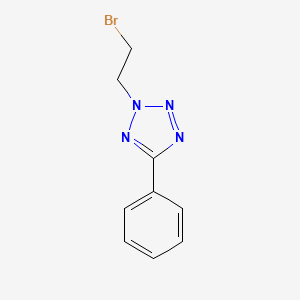

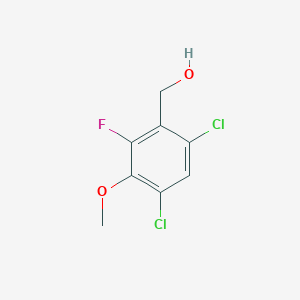

![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)

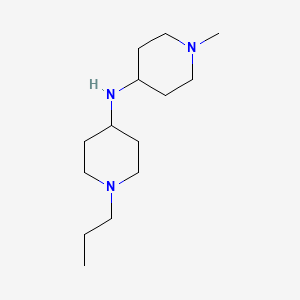

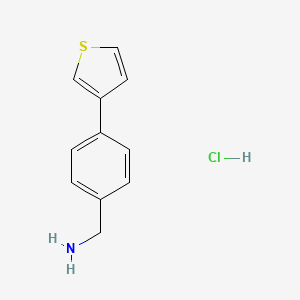

![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)

![O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose](/img/structure/B1460096.png)

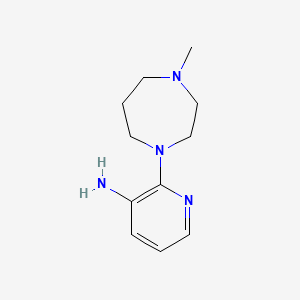

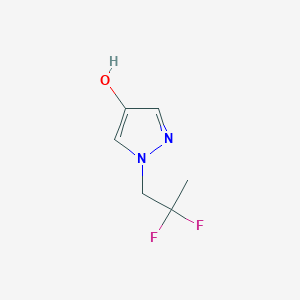

![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)